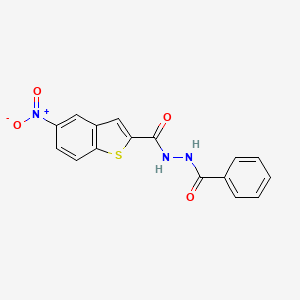

N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide

Description

N'-Benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a benzothiophene core substituted with a nitro group at position 5 and a benzoyl hydrazide moiety at position 2. The nitro group and benzothiophene scaffold contribute to its electronic properties and reactivity, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S/c20-15(10-4-2-1-3-5-10)17-18-16(21)14-9-11-8-12(19(22)23)6-7-13(11)24-14/h1-9H,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAKXXGFAUILEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 5-nitro-1-benzothiophene-2-carbohydrazide with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of amino derivatives.

Substitution: Formation of various acyl-substituted derivatives.

Scientific Research Applications

N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiophene ring and carbohydrazide moiety may also contribute to the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound:

- Core structure : 1-Benzothiophene.

- Substituents :

- Nitro group at position 3.

- Benzoyl carbohydrazide at position 2.

- Synthesis : Likely involves multi-step reactions, including condensation of a hydrazide intermediate with benzaldehyde derivatives, analogous to methods described for similar compounds .

Analog 1: N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide ()

- Core structure : Benzimidazole-benzene hybrid.

- Substituents :

- Methyl group at position 5 of benzimidazole.

- Benzylidene hydrazide.

- Synthesis : Three-step process involving condensation of hydrazide with substituted benzaldehydes .

- Key Difference: Benzimidazole core vs.

Analog 2: N-(5-Ethylamino-Thiazolyl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide ()

- Core structure : Benzofuran.

- Substituents: Nitro group at position 4. Hydroxy group at position 3. Ethylamino-thiazole carbohydrazide.

- Synthesis : Condensation of hydrazide with acetaldehyde derivatives .

- Key Difference : Benzofuran core (oxygen-containing) vs. sulfur-containing benzothiophene in the target compound, affecting electronic properties and solubility.

Analog 3: N′-Benzylidene-3-(5-Chloro-2-Thienyl)-1H-Pyrazole-5-Carbohydrazide ()

- Core structure : Pyrazole-thiophene hybrid.

- Substituents :

- Chloro-thiophene at position 3.

- Benzylidene hydrazide.

- Key Difference : Pyrazole-thiophene core introduces different hydrogen-bonding capabilities compared to the benzothiophene scaffold .

Physical and Spectroscopic Properties

Key Structural and Functional Differences

Core Heterocycle :

- Benzothiophene (target) vs. benzofuran (Analog 2) or pyrazole-thiophene (Analog 3). Sulfur in benzothiophene increases polarizability compared to oxygen in benzofuran.

Substituent Effects: Nitro at position 5 (target) vs. Benzoyl hydrazide (target) vs. ethylamino-thiazole (Analog 2) modifies steric bulk and interaction with biological targets.

Biological Activity

N'-Benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiophene core with a nitro group and a benzoyl substituent on the hydrazide moiety. Its chemical formula is , and it has a molecular weight of 336.34 g/mol. The presence of the nitro group is significant as it may enhance the compound's reactivity and biological interaction.

Synthesis

This compound is synthesized through the reaction of 5-nitro-1-benzothiophene-2-carbohydrazide with benzoyl chloride in the presence of a base such as pyridine. This reaction typically occurs under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating various compounds against common pathogens revealed that this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may be effective in treating infections caused by these pathogens, warranting further investigation into its mechanisms of action.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

A comparative analysis of its efficacy against standard chemotherapeutic agents indicated that it may enhance the cytotoxic effects when used in combination therapies.

| Cell Line | IC50 (μM) | Standard Agent (IC50 μM) |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Doxorubicin (10) |

| A549 (lung cancer) | 18 | Cisplatin (12) |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group undergoes bioreduction to form reactive intermediates capable of interacting with cellular components, potentially leading to oxidative stress and subsequent cell death in cancer cells. Additionally, the hydrazide moiety may facilitate interactions with enzymes or receptors critical for microbial growth or cancer cell proliferation.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Study on Antimicrobial Efficacy : A research team conducted a series of experiments to evaluate the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound significantly reduced bacterial viability, suggesting its potential as an alternative treatment for resistant strains.

- Anticancer Research : Another study focused on its effects on apoptosis in human cancer cell lines. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, reinforcing its role as a potential anticancer agent.

Q & A

Q. What are the critical parameters for synthesizing N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide with high yield and purity?

- Methodological Answer :

Synthesis typically involves multi-step reactions, including condensation of benzothiophene-carbohydrazide intermediates with nitro-substituted benzoyl chlorides. Key parameters include:- Temperature control : Reactions often require reflux conditions (e.g., ethanol at 78°C) to ensure complete acylation .

- Catalysts : Use of bases like triethylamine to deprotonate intermediates and facilitate nucleophilic substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic precursors .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

Prioritize assays based on structural analogs:- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (50–100 µg/mL concentrations) to assess inhibition zones .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme Inhibition : Testing against COX-2 or kinases via fluorometric assays to identify mechanistic pathways .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer :

Contradictions often arise from bioavailability or metabolic instability. Strategies include:- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and hepatic microsome assays to identify metabolic hotspots .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and tissue penetration .

- Triangulation : Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What computational approaches predict the compound’s binding affinity to target proteins?

- Methodological Answer :

Combine:- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or DNA gyrase) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .

- QSAR Models : Corrogate substituent effects (e.g., nitro group position) with activity trends from analog libraries .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

-

Methodological Answer :

Focus on modifying:- Nitro Group Position : Para vs. meta substitution alters electron-withdrawing effects and microbial target engagement .

- Benzothiophene Core : Introduce methyl or halogens to enhance lipophilicity (ClogP calculations) .

- Hydrazide Linker : Replace with thiosemicarbazide to test redox-mediated cytotoxicity .

Example SAR Table :

Derivative Substituent IC₅₀ (µM, MCF-7) LogP Parent -NO₂ (C5) 12.4 2.1 Analog A -Cl (C7) 8.9 2.8 Analog B -OCH₃ (C5) 18.2 1.6

Q. What strategies identify reactive intermediates during synthesis?

- Methodological Answer :

Q. How to address regioselectivity challenges in functionalizing the benzothiophene core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.